BMT-108908
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Overview
Description
BMT-108908 is a Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains. BMT-108908 displayed potent rat GluN2B binding adjunctive therapy for TRD has demonstrated a 60% response rate, with 78% of responders having maintained a response for at least 1 week.
Scientific Research Applications
Quantitative Electroencephalography (qEEG) in Drug Development
BMT-108908 has been studied in the context of its effects on quantitative electroencephalography (qEEG) power spectra. This research is significant in the development of negative allosteric modulators (NAMs) selective for the NR2B receptor subtype. In a study on nonhuman primates, it was observed that while NMDA receptor channel blockers like ketamine increased relative gamma power, NR2B NAMs like BMT-108908 did not. However, BMT-108908, along with other similar agents, resulted in robust decreases in beta power and alterations in alpha and delta power. These changes in qEEG power spectra suggest potential as a translational pharmacodynamic biomarker for functional effects of NR2B NAMs, aiding in the early clinical evaluation of such drugs (Keavy et al., 2016).
Bone Marrow Transplantation (BMT) Studies
While the direct application of BMT-108908 in bone marrow transplantation (BMT) is not evident, it's essential to recognize the broader context in which BMT research occurs. BMT studies encompass a range of areas including genetic predispositions, such as TNF and IL-10 gene polymorphisms, which are associated with early mortality and acute graft-versus-host disease severity in HLA-matched sibling bone marrow transplants (Cavet et al., 1999). Additionally, BMT is used in understanding the role of macrophages in atherosclerosis and metabolic syndrome (Aparicio-Vergara et al., 2012), and as a therapeutic option for immunodeficiencies and autoimmune diseases (Good & Verjee, 2001).
properties
CAS RN |
1801151-15-4 |
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Product Name |
BMT-108908 |
Molecular Formula |
C22H25FN2O2 |
Molecular Weight |
368.4524 |
IUPAC Name |
(R)-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H25FN2O2/c23-19-5-1-16(2-6-19)15-25-14-11-21(22(25)27)24-12-9-18(10-13-24)17-3-7-20(26)8-4-17/h1-8,18,21,26H,9-15H2/t21-/m1/s1 |
InChI Key |
KOQYBHVHTCKDIZ-OAQYLSRUSA-N |
SMILES |
O=C1N(CC2=CC=C(F)C=C2)CC[C@H]1N3CCC(C4=CC=C(O)C=C4)CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMT-108908; BMT 108908; BMT108908; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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